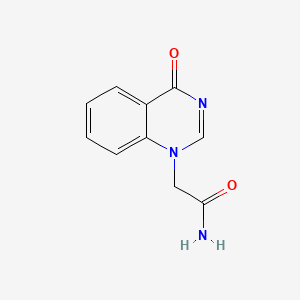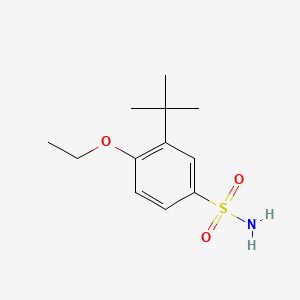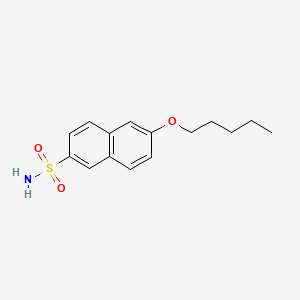
POLYMETHYLHYDROSILOXANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polymethylhydrosiloxane is a polymer with the general structure [−CH₃(H)Si−O−]ₙ. It is widely used in organic chemistry as a mild and stable reducing agent, capable of transferring hydrides to metal centers and various reducible functional groups . This compound is a byproduct of the silicone industry and is known for its air and moisture stability, making it easy to handle and store for long periods without loss of activity .
Méthodes De Préparation
Polymethylhydrosiloxane is typically prepared by the hydrolysis of monomethyldichlorosilane. The reaction involves the following steps: [ \text{n MeSiHCl}_2 + \text{n H}_2\text{O} \rightarrow [\text{MeSiHO}]_n + 2\text{n HCl} ] This process results in the formation of this compound along with hydrochloric acid as a byproduct . Industrial production methods often involve hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in cold, concentrated hydrochloric acid .
Analyse Des Réactions Chimiques
Polymethylhydrosiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by transition metals.
Crosslinking: Under the influence of metal salt catalysts, this compound can crosslink at low temperatures to form films on various surfaces.
Common reagents used in these reactions include methanol, aromatic amines, and various metal catalysts. Major products formed from these reactions include tertiary and secondary amines, homoallylamines, and unsymmetrical dialkyl ketones .
Applications De Recherche Scientifique
Polymethylhydrosiloxane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent for aldehydes, ketones, olefins, and aromatic nitro compounds.
Material Science: It is employed in the modification of different polymers and the manufacture of silicone elastomers.
Microfluidic Chips: It serves as a functional material for microfluidic chips due to its stability and ease of handling.
Cotton Industry: It is used in the cotton industry for various applications, including fabric treatment.
Mécanisme D'action
Polymethylhydrosiloxane exerts its effects primarily through the transfer of hydrides. The mechanism involves the activation of the silicon-hydrogen bond, which then transfers a hydride ion to the target molecule. This process is often catalyzed by transition metals, which facilitate the breaking and forming of bonds . The molecular targets include carbonyl compounds, olefins, and aromatic nitro groups, among others .
Comparaison Avec Des Composés Similaires
Polymethylhydrosiloxane is unique due to its stability and ease of handling compared to other silanes. Similar compounds include:
Polydimethylsiloxane: Unlike this compound, polydimethylsiloxane lacks silicon-hydrogen bonds and does not exhibit reducing properties.
Phenylsilane: This compound is less stable and more expensive than this compound.
Triethoxysilane: Used in the synthesis of poly(hydrosilsesquioxane), it has different applications and properties compared to this compound.
This compound stands out due to its cost-effectiveness, environmental friendliness, and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
178873-19-3 |
|---|---|
Formule moléculaire |
C8H8ClNO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1H-benzimidazol-2-yl)-5H-indolo[2,3-b]quinoxaline](/img/structure/B1170853.png)
![1-(5H-indolo[2,3-b]quinoxalin-5-yl)-2-propanol](/img/structure/B1170854.png)



